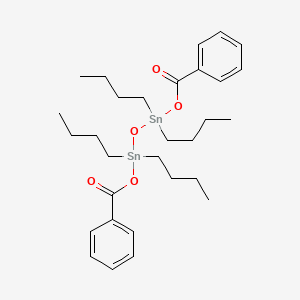
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is an organotin compound characterized by its unique structure, which includes two benzoyloxy groups attached to a tetrabutyldistannoxane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane typically involves the reaction of tetrabutyltin with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
(C4H9)4Sn+2C6H5COCl→(C4H9)2Sn(OCOC6H5)2+2C4H9Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Tin oxides and benzoic acid.
Reduction: Benzyl alcohol and tetrabutyltin.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane has several applications in scientific research:
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane involves its interaction with biological molecules through the formation of stable complexes. The tin atoms in the compound can coordinate with various functional groups, leading to changes in the structure and function of the target molecules. This coordination can disrupt biological processes, making the compound effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol: Known for its antifungal properties.
1,3-Bis(3-benzoxazolonyl)-2-hydroxypropane: Studied for its potential in medicinal chemistry.
1,3-Bis(carboxymethyl)imidazolium chloride: Used as a sustainable catalyst in organic reactions.
Uniqueness
1,3-Bis(benzoyloxy)-1,1,3,3-tetrabutyldistannoxane is unique due to its tetrabutyldistannoxane core, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly useful in applications requiring robust and versatile organotin compounds.
Propiedades
Número CAS |
123280-32-0 |
|---|---|
Fórmula molecular |
C30H46O5Sn2 |
Peso molecular |
724.1 g/mol |
Nombre IUPAC |
[[benzoyloxy(dibutyl)stannyl]oxy-dibutylstannyl] benzoate |
InChI |
InChI=1S/2C7H6O2.4C4H9.O.2Sn/c2*8-7(9)6-4-2-1-3-5-6;4*1-3-4-2;;;/h2*1-5H,(H,8,9);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
IJQVWOFSFLHPCW-UHFFFAOYSA-L |
SMILES canónico |
CCCC[Sn](CCCC)(OC(=O)C1=CC=CC=C1)O[Sn](CCCC)(CCCC)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
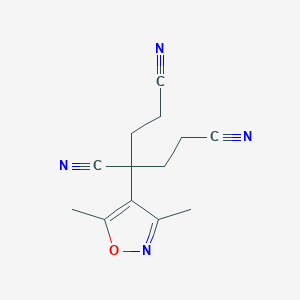
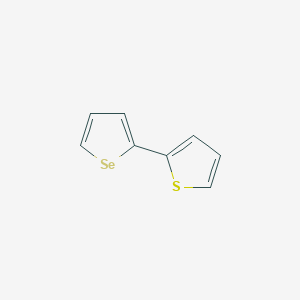
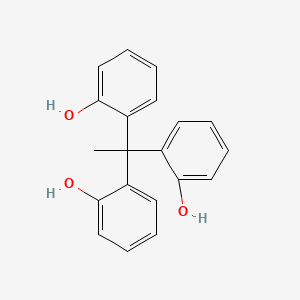
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
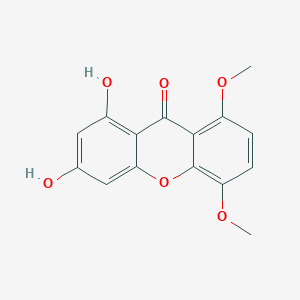
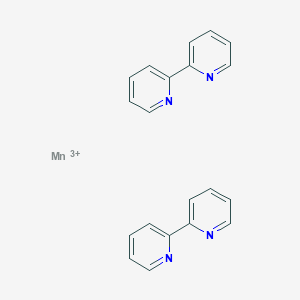
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
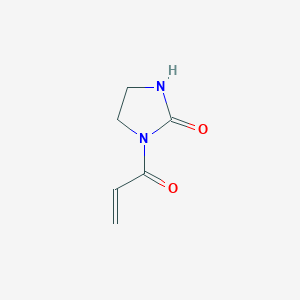


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)
